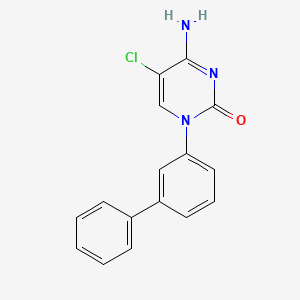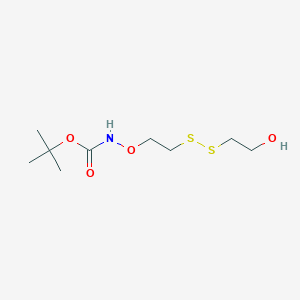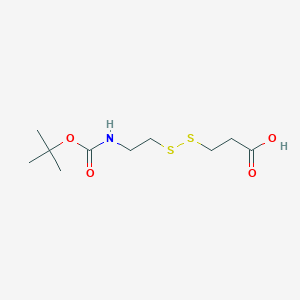
Ácido Bromo-PEG3
Descripción general
Descripción
Bromo-PEG3-Acid is a heterobifunctional, PEGylated crosslinker that features a bromo group at one end and a carboxyl group at the other . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
Bromo-PEG3-Acid is a PEG derivative containing a bromide group and a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . It can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .
Molecular Structure Analysis
The molecular formula of Bromo-PEG3-Acid is C9H17BrO5 . The molecular weight is 285.13 g/mol . The InChI string is InChI=1S/C9H17BrO5/c10-2-4-14-6-8-15-7-5-13-3-1-9 (11)12/h1-8H2, (H,11,12) . The canonical SMILES string is C (COCCOCCOCCBr)C (=O)O .
Chemical Reactions Analysis
Bromo-PEG3-Acid contains an azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Physical and Chemical Properties Analysis
Bromo-PEG3-Acid is a liquid . The exact values for odor, boiling point, melting point, flash point, and density are not available . The chemical formula is C9H17BrO5 and the molecular weight is 285.13 g/mol .
Aplicaciones Científicas De Investigación
Bioconjugación
El Ácido Bromo-PEG3 se puede utilizar para la bioconjugación {svg_1}. La bioconjugación es una estrategia química para formar un enlace covalente estable entre dos moléculas, al menos una de las cuales es una biomolécula. Esta aplicación es particularmente útil en el campo de la administración de fármacos, donde se puede utilizar para unir fármacos a portadores que pueden administrar los fármacos a sitios específicos del cuerpo {svg_2}.
Síntesis de moléculas pequeñas
El this compound se puede utilizar como un bloque de construcción para la síntesis de moléculas pequeñas {svg_3}. Las moléculas pequeñas juegan papeles cruciales en el campo de la química medicinal, donde a menudo se utilizan como puntos de partida en el proceso de descubrimiento de fármacos {svg_4}.
Conjuntos de moléculas pequeñas y/o biomoléculas
El this compound se puede utilizar para crear conjuntos de moléculas pequeñas y/o biomoléculas {svg_5}. Estos conjuntos se pueden utilizar en varios campos, como la administración de fármacos, el diagnóstico y la terapéutica {svg_6}.
Compuestos de herramientas para la biología química
El this compound se puede utilizar para crear compuestos de herramientas para la biología química {svg_7}. Estos compuestos de herramientas se pueden utilizar para estudiar sistemas biológicos, proporcionando información valiosa sobre los mecanismos subyacentes de los procesos biológicos {svg_8}.
Química medicinal
El this compound se puede utilizar en química medicinal {svg_9}. Se puede utilizar para crear una variedad de compuestos con posibles aplicaciones terapéuticas {svg_10}.
Degradación de proteínas
El this compound se puede incorporar sintéticamente en quimeras de direccionamiento de proteólisis (moléculas PROTAC®) para la degradación dirigida de proteínas {svg_11}. Esta aplicación es particularmente relevante en el campo del descubrimiento de fármacos, donde se puede utilizar para degradar proteínas causantes de enfermedades {svg_12}.
Mecanismo De Acción
Target of Action
Bromo-PEG3-Acid is a heterobifunctional, PEGylated crosslinker . It features a bromo group at one end and a carboxyl group at the other . The primary targets of this compound are biomolecules that require ligation . It can be used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules, and other tool compounds for chemical biology and medicinal chemistry .
Mode of Action
The bromide (Br) in Bromo-PEG3-Acid is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators to form a stable amide bond . This interaction with its targets leads to the formation of conjugates of small molecules and/or biomolecules .
Biochemical Pathways
It’s known that the compound can be synthetically incorporated into antibody-drug conjugates or proteolysis-targeting chimeras (protac® molecules) for targeted protein degradation . This suggests that it may influence pathways related to protein degradation.
Pharmacokinetics
The hydrophilic peg linker in the compound facilitates solubility in biological applications , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Bromo-PEG3-Acid’s action largely depend on the specific biomolecules it is conjugated with. In general, its use in the synthesis of antibody-drug conjugates or PROTAC® molecules suggests that it can contribute to targeted protein degradation .
Análisis Bioquímico
Biochemical Properties
Bromo-PEG3-Acid is known for its role in biochemical reactions. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Molecular Mechanism
The molecular mechanism of Bromo-PEG3-Acid involves its bromo group and carboxylic acid. The bromide group is a good leaving group for nucleophilic substitution reactions . The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Propiedades
IUPAC Name |
3-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO5/c10-2-4-14-6-8-15-7-5-13-3-1-9(11)12/h1-8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWHCSUISPMYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)
